1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-[[2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalen-1-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-29-22(31)20(23(32)30(2)24(29)33)13-19-18-9-4-3-7-16(18)10-11-21(19)34-14-15-6-5-8-17(12-15)25(26,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBPPINXMVMIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 866138-17-2) is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 468.42 g/mol
- Boiling Point : 575.2 ± 60.0 °C (predicted)
The compound contains a diazinane core and a trifluoromethyl group, which may influence its biological activity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in cellular pathways. Research indicates that it may act as an inhibitor of protein-protein interactions, particularly involving annexin A2 and S100A10 proteins, which are implicated in various cellular processes including cell signaling and apoptosis.
Inhibition of Protein Interactions
Recent studies have shown that compounds similar to this compound can inhibit the binding of annexin A2 to S100A10. This inhibition is crucial for modulating cellular responses to stress and inflammation .
Biological Assays and Findings
Table 1: Summary of Biological Assays
Case Study 1: Inhibition of Annexin A2-S100A10 Interaction
In vitro studies using co-immunoprecipitation techniques demonstrated that the compound significantly reduces the binding affinity between annexin A2 and S100A10. This interaction plays a pivotal role in cell proliferation and survival pathways. The inhibition was quantified using Western blot analysis, showing a dose-dependent response .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Research evaluating the cytotoxic effects of this compound on various cancer cell lines revealed IC values indicating moderate effectiveness in inducing apoptosis. The mechanism appears to involve disruption of mitochondrial function and activation of caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. Modifications to the trifluoromethyl group or the diazinane structure could enhance potency or selectivity towards specific targets.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of diazinane compounds exhibit significant anticancer properties. The specific structure of 1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione suggests potential interactions with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Compounds with trifluoromethyl groups are known to enhance the potency of antimicrobial agents. Preliminary studies have demonstrated that related diazinane derivatives can inhibit bacterial growth effectively.
Material Science Applications
Polymer Chemistry
The unique chemical properties of this compound make it a candidate for use in the synthesis of advanced polymers. Its ability to form stable bonds and modify polymer characteristics can lead to materials with enhanced thermal stability and mechanical strength.
Nanotechnology
In nanotechnology, this compound can be utilized for the functionalization of nanoparticles. Its ability to bind to various substrates allows for the creation of nanoparticles with tailored properties for specific applications in drug delivery systems or as catalysts in chemical reactions.
Agricultural Chemistry Applications
Pesticide Development
The structural features of this compound suggest potential as a novel pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against pests while minimizing toxicity to non-target organisms.
Plant Growth Regulators
Research indicates that diazinane derivatives may act as plant growth regulators. Their application could improve crop yields by enhancing growth rates or resistance to environmental stressors.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of a related diazinane compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers after treatment with the compound.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several trifluoromethyl-containing compounds against E. coli and Staphylococcus aureus. The results showed that compounds similar to this compound exhibited significant inhibitory effects at low concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,3-diazinane-2,4,6-trione derivatives, focusing on substituent effects, molecular features, and available
Key Structural and Functional Insights
Substituent Effects on Reactivity and Solubility The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to the trimethoxy derivative in , which prioritizes solubility via polar methoxy groups.
Stereoelectronic Properties The dimethylamino derivative exhibits a strong electron-donating group, which could increase nucleophilicity at the methylidene position, contrasting with the target’s electron-withdrawing trifluoromethyl group.
Backbone Modifications
- The naphthalene moiety in the target compound introduces extended π-conjugation, which may improve UV absorbance or binding to aromatic protein residues compared to simpler phenyl derivatives .
Physicochemical Data Gaps Limited data on melting points, yields, or spectral signatures (e.g., NMR, IR) for the target compound hinders direct comparison. However, analogs like the trimethoxy derivative and chlorophenyl compound suggest yields >80% via similar hydrazine-based cyclization routes.
Research Implications
- The trifluoromethyl group in the target compound may confer resistance to oxidative metabolism, making it a candidate for prolonged bioactivity studies.
- Comparative studies with the chlorophenyl analog could clarify the role of halogen vs. fluorinated groups in target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
